molecular formula C10H14ClN3O B14869113 4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine

4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine

Cat. No.: B14869113
M. Wt: 227.69 g/mol
InChI Key: PWZOIOZBGIAUAU-UHFFFAOYSA-N
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Description

4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine is a heterocyclic compound that contains both pyrimidine and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine typically involves the reaction of 4-chloropyrimidine with 2,6-dimethylmorpholine under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the chlorine atom on the pyrimidine ring is replaced by the morpholine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Microwave-assisted synthesis has been explored to enhance the efficiency of the reaction, reducing the reaction time significantly .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.

    Substitution Reactions: The methyl groups on the morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate in the synthesis of compounds that inhibit viral replication by targeting viral enzymes. The pyrimidine ring is crucial for binding to the active site of these enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine is unique due to the presence of both pyrimidine and morpholine rings, which confer specific chemical properties and reactivity. This dual-ring structure makes it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

4-(4-chloropyrimidin-2-yl)-2,6-dimethylmorpholine

InChI

InChI=1S/C10H14ClN3O/c1-7-5-14(6-8(2)15-7)10-12-4-3-9(11)13-10/h3-4,7-8H,5-6H2,1-2H3

InChI Key

PWZOIOZBGIAUAU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=CC(=N2)Cl

Origin of Product

United States

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